7-Chloro-4-nitrobenzofuran

Übersicht

Beschreibung

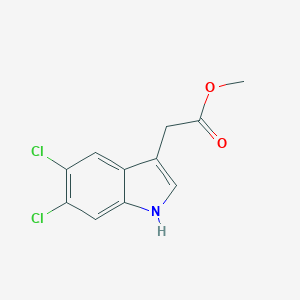

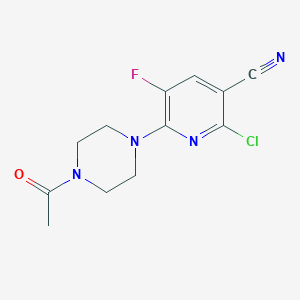

7-Chloro-4-nitrobenzofuran, also known as 4-Chloro-7-nitrobenzofurazan or NBD-Cl, is a versatile chemical compound . It is used as a derivatizing reagent for chromatography analysis of amino acids and low molecular weight amines . It is utilized in the preparation of fluorescent phospholipid-derivative, hydroxynaphthofurazan, and 4-chloro-7-nitrobenzofurazan-didecanoylphosphatidylethanolamine .

Synthesis Analysis

4-Chloro-7-nitrobenzofurazan is a highly sensitive chromogenic and fluorogenic reagent . It reacts with trans-1-methoxy-3-(trimethylsilyloxy)-1,3-butadiene (Danishefsky’s diene) to prepare regioselectively the silyl enol ether .Molecular Structure Analysis

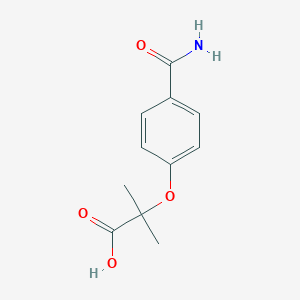

The molecular formula of this compound is C6H2ClN3O3 . Its molecular weight is 199.55 . The SMILES string representation is [O-]N+c1ccc(Cl)c2nonc12 .Chemical Reactions Analysis

This compound serves as a fluorescent reagent to label free sulfhydryls and N-terminals within proteins and as a trapping agent for cysteine sulfenic acid . It is also used in the synthesis of fluorescent phospholipid-derivative, NBD-didecanoylphosphatidylethanolamine, functionalized hydroxynaphthofurazan, and 7-nitrobenzofurazan (NBD)-labeled maleimide .Physical And Chemical Properties Analysis

This compound is a powder . It has a melting point of 97-99°C . It is soluble in chloroform at 50mg/mL, producing a clear to slightly hazy, faintly yellow to yellow solution .Wissenschaftliche Forschungsanwendungen

Protein Labelling : 4-Chloro-7-nitrobenzofurazan, a derivative of 7-Chloro-4-nitrobenzofuran, is used as a protein-labelling reagent. Its highly electrophilic character and reactivity towards nucleophiles make it suitable for this purpose (Baines, Allen, & Brocklehurst, 1977).

Fluorescent Detection in Foods : It is effective in the quantitative fluorescence detection of biologically active amines in fermented foods, forming fluorescent derivatives with various amines (Voigt & Eitenmiller, 1974).

Pharmaceutical Analysis : 7-Chloro-4-nitrobenzoxadiazole (NBD-Cl) is used as a fluorogenic and chromogenic reagent in spectrophotometry and spectrofluorimetry for determining pharmaceutical amines (Elbashir, Suliman, & Aboul‐Enein, 2011).

Synthesis of Derivatives : It reacts with phenoxide anions in the presence of crown ethers to form various derivatives, useful in pharmaceutical and chemical research (Bem et al., 2003).

Inhibition of Monoamine Oxidase : NBD-Cl, a derivative, is a potent inhibitor of monoamine oxidase, an enzyme linked to neurological and psychiatric disorders (Fu, Liu, & Chen, 1990).

Analytical Chemistry : NBD-Cl is widely applied in biochemistry and analytical chemistry as a fluorescent tagging reagent and a component in the design of fluorescent nanoparticles (Annenkov et al., 2015).

Diels–Alder Reagent : It has been used in the Diels–Alder reaction, a key chemical synthesis process, to access highly functionalized naphthofurazans (Vichard, Alvey, & Terrier, 2001).

Chromatographic Analysis of Amines : NBD-Cl is used in chromatography for the analysis of amine groups, serving as both pre and post-column derivatization reagent (Saputri & Pratiwi, 2023).

Safety and Hazards

Eigenschaften

IUPAC Name |

7-chloro-4-nitro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO3/c9-6-1-2-7(10(11)12)5-3-4-13-8(5)6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSJMKWLQLBGJSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1[N+](=O)[O-])C=CO2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10151113 | |

| Record name | 7-Chloro-4-nitrobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10151113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115491-60-6 | |

| Record name | 7-Chloro-4-nitrobenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115491606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Chloro-4-nitrobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10151113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(Benzyloxy)ethyl]-5,5-dimethyl-1,3-dioxane](/img/structure/B54641.png)

![3-[(Carboxymethyl)thio]-7-bromo-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B54642.png)

![4-[1-(2,6-Dichlorobenzyl)-2-Methyl-1h-Imidazol-4-Yl]pyrimidin-2-Amine](/img/structure/B54649.png)